1-(2-Acetyl-6-nitropyridin-4-YL)ethanone
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Overview
Description
1-(2-Acetyl-6-nitropyridin-4-YL)ethanone is an organic compound belonging to the pyridine family This compound is characterized by the presence of an acetyl group and a nitro group attached to a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Acetyl-6-nitropyridin-4-YL)ethanone typically involves the nitration of 2-acetylpyridine followed by further chemical modifications. The nitration process requires the use of concentrated nitric acid and sulfuric acid as reagents. The reaction is carried out under controlled temperature conditions to ensure the selective nitration at the desired position on the pyridine ring.
Industrial Production Methods: Industrial production of this compound involves large-scale nitration processes followed by purification steps. The use of continuous flow reactors and advanced separation techniques ensures high yield and purity of the final product. The process is optimized to minimize waste and environmental impact.
Chemical Reactions Analysis
Types of Reactions: 1-(2-Acetyl-6-nitropyridin-4-YL)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction of the nitro group to an amino group can be achieved using reducing agents such as hydrogen gas in the presence of a catalyst or sodium borohydride.
Substitution: The acetyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of 1-(2-Acetyl-6-aminopyridin-4-YL)ethanone.
Substitution: Formation of various substituted pyridine derivatives.
Scientific Research Applications
1-(2-Acetyl-6-nitropyridin-4-YL)ethanone has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and metabolic pathways.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials and chemical sensors.
Mechanism of Action
The mechanism of action of 1-(2-Acetyl-6-nitropyridin-4-YL)ethanone involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The acetyl group can participate in acetylation reactions, modifying the activity of enzymes and proteins. These interactions can affect various biochemical pathways, leading to the observed biological effects.
Comparison with Similar Compounds
1-(2-Acetyl-6-nitropyridin-4-YL)ethanone can be compared with other similar compounds, such as:
1-(2-Acetyl-6-aminopyridin-4-YL)ethanone: Similar structure but with an amino group instead of a nitro group, leading to different reactivity and biological properties.
1-(2-Acetyl-4-nitropyridin-3-YL)ethanone: Positional isomer with the nitro group at a different position, affecting its chemical behavior and applications.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.
Properties
Molecular Formula |
C9H8N2O4 |
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Molecular Weight |
208.17 g/mol |
IUPAC Name |
1-(2-acetyl-6-nitropyridin-4-yl)ethanone |
InChI |
InChI=1S/C9H8N2O4/c1-5(12)7-3-8(6(2)13)10-9(4-7)11(14)15/h3-4H,1-2H3 |
InChI Key |
UCVQCZLEIRKNPX-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC(=NC(=C1)[N+](=O)[O-])C(=O)C |
Origin of Product |
United States |
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